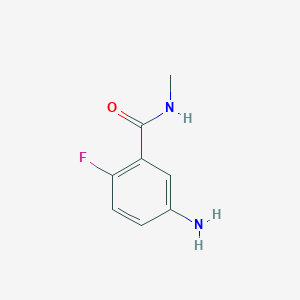

5-amino-2-fluoro-N-methylbenzamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKXXWPLTXZUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656102 | |

| Record name | 5-Amino-2-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153287-97-8 | |

| Record name | 5-Amino-2-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Benzamide Derivatives in Chemical Science

Benzamides are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. wikipedia.org Their versatile chemical nature allows for a wide range of structural modifications, leading to a vast library of derivatives with diverse applications. ontosight.ai In the realm of chemical science, benzamide (B126) derivatives are extensively studied for their potential in medicinal chemistry and materials science. ontosight.aiontosight.ai

The core structure of benzamide can be functionalized at various positions on the benzene ring and the amide nitrogen, giving rise to compounds with tailored electronic and steric properties. This adaptability has made them valuable building blocks in organic synthesis. ontosight.ai Researchers have explored numerous synthetic routes to access these derivatives, often focusing on creating molecules with specific biological activities, such as analgesic, anti-inflammatory, and antimicrobial properties. ontosight.ai The development of novel benzamide-based compounds involves a deep understanding of their structure-activity relationships, metabolic stability, and potential interactions with biological targets. ontosight.ai

Significance of Fluorinated Benzamides in Contemporary Research

The introduction of fluorine atoms into benzamide (B126) structures, creating fluorinated benzamides, has become a pivotal strategy in modern chemical and pharmaceutical research. Fluorine, being the most electronegative element, imparts unique properties to organic molecules. nih.govelsevierpure.com Its presence can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov These modifications can lead to enhanced therapeutic efficacy and improved pharmacokinetic profiles of drug candidates. elsevierpure.com

In contemporary research, fluorinated benzamides are investigated for a wide array of applications. For instance, the fluorine isotope ¹⁸F is utilized in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in oncology. nih.govnih.gov Furthermore, the incorporation of fluorine has been shown to enhance the anticancer and antibacterial activities of various compounds. nih.gov The strategic placement of fluorine on the benzamide scaffold can lead to a substantial increase in biological potency, making these compounds highly sought after in the development of new therapeutic agents. nih.govnih.gov

Contextual Importance of 5 Amino 2 Fluoro N Methylbenzamide in Chemical and Pharmaceutical Studies

5-Amino-2-fluoro-N-methylbenzamide is a specific fluorinated benzamide (B126) derivative that has garnered attention in the scientific community. Its chemical structure, featuring an amino group at the 5-position, a fluorine atom at the 2-position, and a methyl group on the amide nitrogen, makes it a valuable intermediate and building block in the synthesis of more complex molecules. nih.gov

In chemical studies, this compound serves as a key starting material for creating a variety of other organic compounds. Its functional groups—the amino, fluoro, and N-methylamide moieties—offer multiple reaction sites for further chemical transformations.

From a pharmaceutical perspective, this compound is of interest due to its potential as a precursor or intermediate in the synthesis of biologically active molecules. The presence and specific arrangement of the amino and fluoro groups on the benzamide core are crucial for its potential interactions with biological targets. While research is ongoing, the structural motifs present in this compound are found in compounds being investigated for various therapeutic applications.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉FN₂O |

| Molecular Weight | 168.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1153287-97-8 |

| SMILES | CNC(=O)C1=C(C=CC(=C1)N)F |

| InChI Key | LOKXXWPLTXZUMQ-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Synthetic Pathways and Chemical Processing of this compound

The synthesis of this compound, a fluorinated aromatic amide, is accomplished through precise, multi-step chemical strategies. These methods focus on the sequential introduction and transformation of functional groups on an aromatic core to achieve the desired molecular architecture. The manufacturing processes involve key reactions such as oxidation, amidation, and reduction, with ongoing developments aimed at optimizing efficiency and environmental sustainability.

Computational Chemistry and Theoretical Investigations of 5 Amino 2 Fluoro N Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the electronic and structural properties of 5-amino-2-fluoro-N-methylbenzamide.

The foundational step in the computational analysis of this compound involves the optimization of its molecular geometry and the determination of its electronic structure. This is typically achieved using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). tandfonline.comresearchgate.net The process systematically alters the molecule's geometry to find the lowest energy conformation, representing its most stable three-dimensional structure.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-F | 1.35 Å |

| C-N (amino) | 1.40 Å | |

| C=O | 1.25 Å | |

| N-C (amide) | 1.34 Å | |

| Bond Angle | F-C-C | 118.5° |

| H-N-H (amino) | 115.0° | |

| C-N-C (amide) | 122.0° | |

| Dihedral Angle | C-C-C-N (amino) | ~180° |

| O=C-N-C | ~180° |

Note: The values in this table are illustrative and based on typical values for similar fluorinated benzamide (B126) structures. Actual values would be derived from specific DFT calculations for this molecule.

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound, such as its vibrational (FTIR and FT-Raman) and electronic (UV-Visible) spectra. nih.gov By calculating the vibrational frequencies, researchers can assign specific molecular motions to the peaks observed in experimental spectra. This aids in the structural confirmation of the synthesized compound.

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions, which correspond to the absorption bands in the UV-Visible spectrum. acs.org These transitions are closely linked to the molecule's frontier molecular orbitals.

Table 2: Illustrative Predicted Vibrational Frequencies and UV-Visible Absorption for this compound

| Spectroscopic Property | Feature | Predicted Wavenumber/Wavelength | Vibrational/Electronic Assignment |

| FTIR | N-H Stretch (amino) | ~3400-3500 cm⁻¹ | Asymmetric and symmetric stretching |

| C=O Stretch | ~1650 cm⁻¹ | Amide I band | |

| C-F Stretch | ~1250 cm⁻¹ | Stretching of the carbon-fluorine bond | |

| UV-Visible | λmax | ~290 nm | π → π* transition |

Note: These are representative values. The exact positions of spectral features depend on the specific computational method and solvent model used.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.govtandfonline.com

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, while the LUMO would likely be centered on the benzamide moiety, particularly the carbonyl group.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. tandfonline.comrsc.org MD simulations can explore the conformational landscape of this compound, revealing the flexibility of the N-methylamide side chain and the potential for intramolecular hydrogen bonding. tandfonline.com

By simulating the molecule's movements in a solvent, typically water, MD can provide insights into its solvation and how it might interact with biological macromolecules. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of different conformations and the flexibility of various parts of the molecule. tandfonline.com

Structure-Property Relationship Studies through Computational Models

Computational models are instrumental in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.gov These models correlate the structural features of a molecule with its biological activity or physical properties.

Computational chemistry allows for the prediction of various thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. researchgate.net These properties are crucial for understanding the molecule's stability and its behavior in chemical reactions.

Thermochemical data can be derived from the vibrational frequency calculations performed in the quantum chemical analysis. acs.org These calculations provide the zero-point vibrational energy and thermal corrections necessary to compute the thermodynamic functions at different temperatures. Such predictions are valuable for chemical process design and for understanding the thermodynamics of potential interactions with other molecules. nih.govbiorxiv.orgarxiv.org

Table 3: Illustrative Predicted Thermodynamic Properties of this compound at 298.15 K

| Thermodynamic Property | Symbol | Illustrative Value | Unit |

| Standard Enthalpy of Formation | ΔfH° | -350 | kJ/mol |

| Standard Molar Entropy | S° | 420 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔfG° | -180 | kJ/mol |

Note: These values are for illustrative purposes and would require specific, high-level computational thermochemistry calculations for accurate determination.

Theoretical Prediction of Reactivity and Reaction Pathways

The reactivity of this compound is governed by the electronic properties of its constituent functional groups: the amino (-NH2), fluoro (-F), and N-methylcarboxamide (-C(O)NHCH3) groups attached to the benzene (B151609) ring. Theoretical predictions of the molecule's reactivity can be achieved using computational methods such as Density Functional Theory (DFT). These methods allow for the calculation of electronic structure properties that are key indicators of chemical behavior.

Key aspects of reactivity prediction include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For this compound, the electron-donating amino group is expected to significantly influence the HOMO, making the aromatic ring susceptible to electrophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps predict sites for nucleophilic and electrophilic attack. The nitrogen of the amino group and the oxygen of the carbonyl group are expected to be regions of negative potential, while the hydrogen atoms of the amino group and the amide N-H will show positive potential.

Reaction Pathway Modeling: Computational chemistry can model the energy profiles of potential reactions. For instance, the synthesis of related benzamide-based aminopyrazoles involves reactions like alkylation and cyclization with hydrazine. acs.org Theoretical modeling can elucidate the transition states and intermediates of such pathways, determining the most energetically favorable route for transformations involving this compound. Common reactions for related structures include oxidation, reduction, and nucleophilic substitution.

Advanced Theoretical Approaches to Chemical Reactivity

Mechanistic Insights into Amide Formation and Transformations

The N-methylbenzamide moiety is central to the molecule's structure. The formation of this amide bond, typically through the reaction of a carboxylic acid derivative (like 2-fluoro-5-aminobenzoic acid) with methylamine, follows a nucleophilic acyl substitution mechanism. Advanced computational methods provide deep mechanistic insights into this process.

Quantum mechanics (QM) calculations can model the entire reaction coordinate, identifying the tetrahedral intermediate and the associated energy barriers for its formation and collapse. These studies can clarify the role of catalysts, such as coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are often used in synthesis.

Furthermore, theoretical approaches can explore transformations of the amide group itself. While stable, amides can undergo hydrolysis under acidic or basic conditions. Computational models can simulate these reaction mechanisms, providing activation energies and rate constants that are difficult to obtain experimentally. Mechanistic studies on peptide bond formation, a biological analogue, reveal the importance of reactant positioning and proton transfer for efficient reaction, insights that are transferable to the chemical synthesis of amides. nih.gov

Elucidating the Influence of Substituents on Electronic and Steric Effects

The chemical behavior of this compound is a direct consequence of the interplay between its three substituents on the benzene ring. Advanced theoretical models can precisely quantify the electronic and steric influence of each group.

Electronic Effects: The amino group (-NH2) is a powerful activating group, donating electron density to the ring through resonance (a +M effect). The fluorine atom (-F) exhibits a dual nature: it is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, but it also donates electron density through resonance (+M effect). The N-methylcarboxamide group (-C(O)NHCH3) is a deactivating group, withdrawing electron density from the ring primarily through resonance. The net effect of these substituents determines the electron density at each position on the ring, influencing its susceptibility to electrophilic aromatic substitution.

Steric Effects: The size of the substituents influences the molecule's conformation and its ability to interact with other molecules. While the amino and fluoro groups are relatively small, the N-methylcarboxamide group presents a larger steric profile. In studies of related molecules, steric bulk has been shown to significantly affect reaction equilibria, for example, by disfavoring the reformation of bonds. illinois.edu Computational models can calculate steric hindrance and its impact on transition state energies, thereby predicting how substituent size affects reaction rates and product distributions.

The following table summarizes the primary effects of the substituents on the aromatic ring:

| Substituent | Formula | Inductive Effect | Resonance Effect | Net Effect on Ring |

| Amino | -NH₂ | Weakly Withdrawing (-I) | Strongly Donating (+M) | Activating |

| Fluoro | -F | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating |

| N-methylcarboxamide | -C(O)NHCH₃ | Withdrawing (-I) | Withdrawing (-M) | Deactivating |

Computational Methodologies for Ligand Design and Optimization

The structural motifs within this compound make it an interesting scaffold for ligand-based drug design. Computational techniques are indispensable tools for optimizing such scaffolds to achieve high affinity and selectivity for a biological target.

Molecular Docking Methodologies in Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This methodology is crucial in the early stages of drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

The process for docking a ligand like this compound involves several steps:

Preparation of Target and Ligand: High-resolution 3D structures of the target protein (often from X-ray crystallography) and the ligand are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds for the ligand.

Defining the Binding Site: A specific region of the protein, the binding pocket or active site, is defined as the target for the docking simulation.

Conformational Sampling: The docking algorithm systematically explores various conformations of the ligand within the binding site, as well as its possible orientations (its "pose").

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each pose. These functions calculate a score, typically in units of energy (e.g., kcal/mol), that ranks the different poses. nih.govbu.edu.eg The poses with the best scores are then selected for further analysis.

Methodologies like the Linear Interaction Energy (LIE) method can be used in conjunction with molecular dynamics simulations to refine these predictions and improve accuracy, especially when multiple binding modes are possible. nih.gov

Prediction of Binding Modes and Interaction Energies

Binding Mode Analysis: The top-ranked poses are visually inspected to identify key molecular interactions. These include hydrogen bonds, ionic interactions, hydrophobic contacts, and pi-stacking interactions between the ligand and amino acid residues in the binding site. For this compound, the amino group and amide N-H can act as hydrogen bond donors, while the carbonyl oxygen and fluorine atom can act as hydrogen bond acceptors. The benzene ring can participate in hydrophobic and pi-stacking interactions.

Interaction Energy Calculation: The docking score provides an initial estimate of binding affinity. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), can be applied to the docked poses to calculate the binding free energy with higher accuracy. core.ac.uk These calculations consider contributions from van der Waals forces, electrostatic interactions, and solvation energy.

A hypothetical docking result for this compound into a kinase binding site, based on studies of similar inhibitors, might look like this: nih.gov

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Amino (-NH₂) | Glu81 (backbone C=O) | 2.9 |

| Hydrogen Bond | Amide (N-H) | Met110 (backbone C=O) | 3.1 |

| Pi-Stacking | Benzene Ring | Phe168 | 4.5 |

| Predicted Binding Energy | -7.5 kcal/mol |

This detailed understanding of binding interactions allows medicinal chemists to rationally design modifications to the ligand scaffold to improve potency and selectivity.

Advanced Analytical Methodologies and Quality Control for 5 Amino 2 Fluoro N Methylbenzamide

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic techniques are the cornerstone of purity and impurity analysis in pharmaceutical manufacturing. For 5-amino-2-fluoro-N-methylbenzamide, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) play vital roles in ensuring its quality.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the quantitative analysis of this compound, offering high resolution and sensitivity for separating the main component from its potential impurities. While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, a robust method can be developed based on established principles for analyzing aromatic amines and benzamide (B126) derivatives.

A typical reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. The separation would be based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18 or C8) and a polar mobile phase.

Key Considerations for HPLC Method Development:

Column: A C18 column is a common starting point, providing a good balance of hydrophobicity for retaining the aromatic compound.

Mobile Phase: A gradient elution is often preferred for impurity profiling, allowing for the separation of compounds with a wide range of polarities. A typical mobile phase might consist of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the basic amino group.

Detection: UV detection is the most common and straightforward method for chromophoric compounds like this compound. The detection wavelength should be set at the absorption maximum of the compound to ensure high sensitivity.

A proposed starting point for an HPLC method is detailed in the table below.

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be capable of separating this compound from common process-related impurities such as starting materials, by-products of incomplete reactions, and degradation products.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is an invaluable tool for the rapid, qualitative monitoring of reaction progress during the synthesis of this compound. Its simplicity, speed, and low cost make it ideal for in-process control.

For instance, in a synthesis step involving the reduction of a nitro-precursor to form the amino group of this compound, TLC can be used to track the disappearance of the starting material and the appearance of the product. nih.gov

Typical TLC System:

Stationary Phase: Silica gel 60 F254 plates are commonly used.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically employed. The ratio of the solvents is optimized to achieve good separation between the starting material, product, and any intermediates.

Visualization: The spots can be visualized under UV light (at 254 nm) due to the aromatic nature of the compounds. Staining with reagents like potassium permanganate (B83412) can also be used for certain impurities. nih.gov

A hypothetical TLC system for monitoring the formation of this compound is presented below.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |

| Visualization | UV light (254 nm) |

By comparing the Rf values of the spots in the reaction mixture to those of the starting material and a pure standard of the product, the progress of the reaction can be effectively monitored.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS)

For a more comprehensive analysis, particularly for the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. LC-MS combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry.

An LC-MS method for this compound would typically use an electrospray ionization (ESI) source, which is well-suited for polar molecules. In positive ion mode, the compound would be expected to form a protonated molecule [M+H]+. The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for the structural elucidation of unknown impurities.

The development of an LC-MS method would follow similar principles to the HPLC method development, with the mobile phase composition being compatible with MS detection (e.g., using volatile buffers like ammonium formate (B1220265) or formic acid).

Method Development and Validation Protocols for Analytical Applications

Once an analytical method is developed, it must be rigorously validated to ensure that it is suitable for its intended purpose. The validation process is guided by the International Council for Harmonisation (ICH) guidelines. For an HPLC method used for the purity assessment of this compound, the following validation parameters would be evaluated:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Reference Standard Characterization for Analytical and Research Applications

A well-characterized reference standard is the cornerstone of any quantitative analytical method. A primary reference standard of this compound must be of the highest possible purity and its structure unequivocally confirmed.

The characterization of a reference standard typically involves a battery of analytical techniques to confirm its identity, purity, and other critical properties.

Key Characterization Tests:

Identity Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): Provides detailed structural information.

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

Purity Assessment:

HPLC: To determine the purity and impurity profile.

Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity.

Thermogravimetric Analysis (TGA): To determine the amount of volatile impurities.

Physicochemical Properties:

Appearance: Visual inspection of the physical form and color.

Solubility: Determination of solubility in various solvents.

The establishment of a thoroughly characterized reference standard is a critical prerequisite for the reliable analysis and quality control of this compound in both research and manufacturing settings.

Structure Activity Relationship Sar and Molecular Design Principles for Benzamide Derivatives

General Principles of Structure-Activity Relationships for Benzamide (B126) Scaffolds

The biological activity of benzamide derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring and the amide nitrogen. nih.govresearchgate.net The amide group itself is a key feature, often involved in crucial hydrogen bonding interactions with biological targets. mdpi.com Aromatic amides are generally stable and relatively easy to synthesize, allowing for diverse modifications. mdpi.com

Key principles of SAR for benzamide scaffolds include:

Substitution Pattern: The position of substituents on the benzoyl ring is critical. For instance, in a series of acetylcholinesterase inhibitors, para-substituted dimethylamine (B145610) side chains resulted in more potent inhibition compared to meta- or ortho-substituted analogues. nih.govresearchgate.net This highlights the importance of the substitution pattern in dictating the orientation of the molecule within the target's binding site.

Nature of Substituents: The electronic and steric properties of substituents play a major role. For example, in the development of FtsZ inhibitors, a hydrophobic group of medium size at the R3 position dramatically increased potency. researchgate.net However, excessively bulky groups can be detrimental to activity. researchgate.net

Amide Conformation: The amide bond can adopt different conformations, which can influence how the molecule interacts with its target. The planarity of the benzamide group can be important for π-π stacking interactions with aromatic residues in the binding pocket.

Hybrid Molecule Design: The benzamide moiety is often incorporated into hybrid molecules to combine the beneficial properties of different pharmacophores. researchgate.net This strategy has been used to develop glucokinase activators and other therapeutic agents. researchgate.netnih.gov

The following table summarizes the impact of different substitution patterns on the activity of various benzamide derivatives:

| Target | Substitution Position | Favorable Substituents | Impact on Activity |

| Acetylcholinesterase | Para-position of dimethylamine side chain | Dimethylamine | Increased inhibitory activity and selectivity nih.govresearchgate.net |

| FtsZ | R3 position | Medium-sized hydrophobic group (e.g., nonyl) | Significantly boosted potency researchgate.net |

| Bcr-Abl Kinase | 3-position | Halogens, trifluoromethyl | High inhibitory potency nih.gov |

| σ2 Receptor | Amine ring fused to aromatic ring | Five-membered ring | Higher σ2 affinity and selectivity nih.gov |

Role of Fluorine Substitution in Molecular Design and Bioactivity

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. researchgate.net Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, make it a valuable tool for molecular design. researchgate.netbenthamscience.com

Key roles of fluorine substitution include:

Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the metabolic stability and half-life of a drug. nih.gov The strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage. nih.gov

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic and hydrogen-bonding interactions with the target protein, thereby increasing binding affinity. researchgate.netbenthamscience.com

Lipophilicity and Bioavailability: While not a universal rule, fluorine substitution can increase the lipophilicity of a molecule, which can improve its absorption and distribution. benthamscience.comnih.govnih.gov This can lead to enhanced bioavailability. nih.govresearchgate.net

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target.

For example, the introduction of a fluorine substituent in the development of Bcr-Abl kinase inhibitors led to highly potent compounds. nih.gov Similarly, fluorinated benzamide derivatives have been investigated as potential treatments for various diseases, leveraging the beneficial effects of fluorine on their pharmacological profiles. researchgate.net A study on para-selective alkylation of benzamides showed that a fluorine substituent at the meta- or ortho-position did not negatively affect the reaction's selectivity. acs.org

Influence of Amino and N-Methyl Amide Moieties on Molecular Recognition and Interactions

The amino and N-methyl amide moieties are crucial functional groups in many benzamide derivatives, significantly influencing their molecular recognition and interaction with biological targets.

Amino Group: The amino group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the binding site. The position of the amino group on the benzamide ring is critical for its interaction with the target. For instance, in a series of antioxidant benzamide derivatives, the amino group was a key feature for their activity. acs.org

N-Methyl Amide Moiety: The N-methyl group can influence the molecule's lipophilicity and steric profile. It can also affect the hydrogen bonding capacity of the amide nitrogen. In some cases, the methyl group can engage in hydrophobic interactions within the binding pocket. The presence of the N-methyl group can also prevent the formation of certain hydrogen bonds, which can be either beneficial or detrimental to binding affinity depending on the specific target.

Amisulpride, a benzamide derivative, features an amino group and is structurally related to other benzamide dopamine (B1211576) receptor antagonists. wikipedia.org The amino substituent is a key differentiator from the related compound sultopride. wikipedia.org

Theoretical Design Strategies for Modulating Biological Activity

Rational drug design utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. This approach has been successfully applied to develop benzamide-based ligands for a variety of targets.

Androgen Receptor (AR): The AR is a key target in the treatment of prostate cancer. nih.govnih.gov Rational design efforts have focused on developing more potent antiandrogens that can effectively target the AR ligand-binding domain (LBD). nih.gov Structural information from crystallography has been instrumental in understanding how ligands bind to the AR and in guiding the design of new inhibitors. nih.govrcsb.org

Kinases: Protein kinases are a major class of drug targets, particularly in oncology. scirp.orgacs.org The design of kinase inhibitors often involves creating molecules that can bind to the ATP-binding site. acs.org Benzamide derivatives have been successfully developed as kinase inhibitors, such as the Bcr-Abl inhibitor imatinib. nih.govacs.org The design strategy often involves a heterocyclic moiety that mimics the purine (B94841) of ATP and an amide group that forms crucial hydrogen bonds. scirp.org

FtsZ: The bacterial cell division protein FtsZ is an attractive target for the development of new antibiotics. nih.gov Benzamide derivatives have been identified as FtsZ inhibitors. researchgate.netnih.gov Structure-based design has been used to optimize these compounds by modifying substituents to enhance their interaction with the FtsZ binding site. researchgate.net

HBV Core Protein: The hepatitis B virus (HBV) core protein is essential for viral replication, making it a promising antiviral target. nih.govnih.gov Benzamide derivatives have been discovered as modulators of HBV capsid assembly. nih.govresearchgate.net These compounds bind to a hydrophobic pocket on the core protein, interfering with the normal assembly process. nih.gov Molecular docking and dynamics simulations are used to understand the binding interactions and guide the design of more potent analogues. nih.govresearchgate.net

Glucokinase (GK): Glucokinase activators are a class of drugs being developed for the treatment of type 2 diabetes. researchgate.netnih.govbenthamdirect.com Benzamide derivatives have been identified as allosteric activators of GK. nih.govnih.gov The design of these molecules focuses on achieving optimal interactions with the allosteric binding site of the GK protein through hydrogen bonds and hydrophobic interactions. nih.gov

Systematic modification of substituents on the benzamide scaffold is a fundamental strategy in medicinal chemistry to probe the SAR and improve the properties of a lead compound. ontosight.ai By making small, incremental changes to the structure, researchers can gain a detailed understanding of how different parts of the molecule contribute to its biological activity. rsc.org

This approach involves:

Varying Substituent Size and Shape: This helps to map the steric constraints of the binding pocket.

Altering Electronic Properties: Introducing electron-donating or electron-withdrawing groups can modulate the electronic interactions with the target.

Introducing or Removing Hydrogen Bonding Moieties: This allows for the identification of key hydrogen bond interactions.

For example, a study on aminobutyl-benzamide ligands for sigma receptors systematically varied the size of an amine ring and the location of the nitrogen atom to understand their impact on binding affinity and selectivity. nih.gov This systematic approach confirmed the importance of the nitrogen's location within a constrained ring for high-affinity binding. nih.gov Similarly, the synthesis of various substituted benzamides allows for detailed structure-activity analysis by enabling the introduction of different substituents. mdpi.com

Broader Academic and Research Implications

5-Amino-2-fluoro-N-methylbenzamide as a Key Precursor in Medicinal Chemistry Research

This compound has established itself as a valuable building block in the synthesis of complex and medicinally relevant molecules. Its strategically positioned functional groups—the amine, fluorine, and N-methylamide—provide multiple points for chemical modification, making it a versatile precursor for a diverse range of pharmaceutical compounds.

A prime example of its importance is its role as a key intermediate in the synthesis of Enzalutamide. researchgate.netpharmaffiliates.com Enzalutamide is a second-generation nonsteroidal anti-androgen used in the treatment of castration-resistant prostate cancer. researchgate.net The synthesis of this potent therapeutic agent relies on the structural framework provided by this compound, highlighting the compound's direct impact on the development of modern oncology drugs. researchgate.netpharmaffiliates.com

The utility of the fluorinated benzamide (B126) scaffold is not limited to cancer therapeutics. Research into related structures has demonstrated broad potential across various disease areas. Fluorinated N-benzamide enaminones, for instance, serve as precursors for novel drug candidates with a wide spectrum of biological activities. researchgate.net These activities include anti-inflammatory, antibiotic, antifungal, antidepressant, and anticonvulsant properties. researchgate.net This versatility underscores the significance of the fluorinated benzamide motif as a privileged structure in drug discovery.

Furthermore, the benzamide core is integral to the synthesis of other biologically active heterocyclic systems. For example, benzamide derivatives are used to create novel 5-aminopyrazoles that have demonstrated significant antiviral activity, including against the avian influenza virus (H5N1). nih.gov The chemical reactivity of the benzamide structure allows for its elaboration into complex fused ring systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] researchgate.netnih.govtriazines. nih.gov

The strategic incorporation of fluorine, as seen in this compound, is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine's unique properties can modulate a molecule's metabolic stability, lipophilicity, binding affinity to target proteins, and bioavailability. researchgate.netresearchgate.net The development of compounds like this compound provides chemists with essential tools to fine-tune these properties, thereby accelerating the discovery of new and more effective medicines. researchgate.net

Table 1: Therapeutic Potential of Drug Classes Derived from Benzamide Precursors

| Therapeutic Area | Example Compound Class | Reference |

|---|---|---|

| Oncology | Enzalutamide | researchgate.netpharmaffiliates.com |

| Infectious Diseases | Fluorinated N-benzamide enaminones, 5-aminopyrazoles | researchgate.netnih.gov |

| Neurology | Fluorinated N-benzamide enaminones | researchgate.net |

Contributions to the Fundamental Understanding of Benzamide Chemistry and Reactivity

The study of this compound and related fluorinated benzamides has provided significant insights into the fundamental principles of chemical structure, reactivity, and intermolecular interactions. The introduction of a fluorine atom to the benzamide ring system imparts unique physicochemical properties that have been a subject of extensive academic research.

One of the key contributions has been to the understanding of solid-state chemistry and crystallography. Research has shown that substituting hydrogen with fluorine on the benzamide ring can suppress the structural disorder commonly found in benzamide crystals. acs.org For example, studies comparing benzamide with 2-fluorobenzamide (B1203369) revealed that the fluorinated analogue has a much denser lattice energy landscape, making disorder less likely. acs.org This finding is crucial for controlling the crystal packing and, consequently, the physical properties of solid-state materials, which is of paramount importance in the pharmaceutical industry.

Furthermore, investigations into fluorinated benzamide isomers have shed light on how the position of the fluorine atom can influence molecular conformation and reactivity. Studies on fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers demonstrated that the location of the fluorine substituent can activate or deactivate inter-peptide bonds, thereby dictating the supramolecular assembly and properties of the molecule. mdpi.com This provides a deeper understanding of non-covalent interactions and their role in molecular recognition and self-assembly.

The presence of the fluorine and amino groups in compounds like this compound is critical to their chemical reactivity. These functional groups influence the electron distribution within the aromatic ring, affecting the molecule's ability to participate in various chemical reactions, including oxidation, reduction, and substitution. The development of novel synthetic methods, such as one-pot approaches to fluorinated amides via N-perfluoroalkylated intermediates, further expands the synthetic chemist's toolbox and highlights the versatile reactivity of these compounds. nih.gov

The introduction of fluorine into the benzamide framework was a significant advancement in the 20th century, primarily driven by the need to modulate drug properties like bioavailability. acs.org The continued study of compounds like this compound builds upon this historical foundation, providing a more nuanced understanding of how fluorine's high electronegativity and ability to form strong bonds with carbon can be harnessed to fine-tune molecular behavior. mdpi.com

Future Research Directions for Fluorinated Benzamide Compounds

The field of fluorinated benzamides continues to evolve, with several exciting research directions poised to yield significant scientific and therapeutic breakthroughs. Future efforts will likely concentrate on the development of novel synthetic methods, the exploration of new biological applications, and the use of advanced computational tools.

A major ongoing challenge and future direction is the development of new, more efficient, and regioselective fluorination techniques. researchgate.netresearchgate.net While significant progress has been made, there is a persistent need for methods that allow for the precise introduction of fluorine and fluorinated moieties into complex, biologically relevant molecules under mild conditions. researchgate.netnih.gov Such advancements would streamline the synthesis of novel fluorinated benzamide analogues for drug discovery programs.

The exploration of new fluorinated functional groups is another promising frontier. eurekaselect.com While trifluoromethyl and single fluorine substitutions are common, research is expanding to include less conventional groups. Matched-pair analysis and other computational techniques are being used to understand how these novel fluorinated groups impact a molecule's ADME (absorption, distribution, metabolism, and excretion) properties, which could lead to the design of drugs with improved pharmacokinetic profiles. eurekaselect.com

The application of fluorinated compounds, including benzamides, is expected to expand beyond traditional therapeutics into areas like bioengineering and advanced molecular imaging. nih.gov The unique nuclear magnetic resonance properties of the fluorine-19 isotope (¹⁹F) make these compounds attractive as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov Furthermore, the incorporation of the positron-emitting fluorine-18 (B77423) (¹⁸F) isotope is a cornerstone of Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in oncology and neurology. nih.govnih.gov Future research will likely focus on designing fluorinated benzamides as targeted probes for specific diseases.

Finally, the synergy between experimental synthesis and computational chemistry will be crucial. researchgate.net Improved in-silico models will enable more efficient design of fluorinated drug candidates by predicting their binding affinities, metabolic stability, and other key properties before they are synthesized. This computational-first approach will reduce reliance on costly and time-consuming screening methods and accelerate the pace of drug discovery. researchgate.net The potential for creating new libraries of fluorinated benzamides for screening against a wide range of biological targets, as demonstrated in preclinical seizure models, remains a vast area for future exploration. researchgate.net

Table 2: Future Research Areas for Fluorinated Benzamides

| Research Area | Focus | Potential Impact | Reference |

|---|---|---|---|

| Advanced Synthesis | Development of novel, regioselective fluorination methods. | More efficient and diverse synthesis of complex fluorinated molecules. | researchgate.netresearchgate.net |

| Novel Functional Groups | Exploration of new fluorine-containing moieties beyond CF₃ and single F atoms. | Creation of drugs with fine-tuned and improved ADME properties. | eurekaselect.com |

| Advanced Diagnostics | Design of ¹⁹F MRI and ¹⁸F PET imaging agents. | Non-invasive and highly sensitive detection and monitoring of diseases. | nih.govnih.gov |

| Computational Chemistry | Use of in-silico models for rational drug design. | Accelerated discovery and optimization of new therapeutic agents. | researchgate.net |

Q & A

Q. What synthetic routes are commonly employed to prepare 5-amino-2-fluoro-N-methylbenzamide?

The synthesis typically involves sequential functionalization of the benzamide core. For example:

- Fluorine introduction : Electrophilic aromatic substitution (e.g., using F₂ or fluorinating agents like Selectfluor™) at the ortho position of the benzene ring.

- Amide bond formation : Coupling 5-amino-2-fluorobenzoic acid with methylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) or using activated esters .

- Protection/deprotection strategies : Amino groups may require protection (e.g., Boc or Fmoc) during synthesis to avoid side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and assess purity. Overlapping signals (e.g., aromatic protons) may require 2D techniques like COSY or HSQC .

- Mass spectrometry : High-resolution MS (e.g., MALDI-TOF) to verify molecular weight and fragmentation patterns .

- Elemental analysis : To confirm empirical formula and purity (>95% typical for research-grade compounds) .

Q. What solvent systems are recommended for solubility and stability studies?

- Polar aprotic solvents : DMSO or DMF for dissolution during biological assays.

- Hydrogen-bonding solvents : Methanol or ethanol for crystallization.

- Stability testing : Monitor degradation under UV light, humidity, and varying pH (HPLC tracking recommended) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound derivatives?

Microwave irradiation accelerates reaction kinetics and reduces side products. For example:

- Amide coupling : Reactions using HATU/DIPEA in DMF under microwave conditions (100°C, 10–15 min) achieve >85% yield compared to conventional heating (6–12 hrs) .

- Optimization variables : Solvent dielectric constant, temperature ramp rate, and catalyst loading (e.g., Pd for cross-coupling) require systematic DOE (Design of Experiments) .

Q. How do contradictory bioactivity results for this compound analogs arise, and how can they be resolved?

Discrepancies often stem from:

- Purity variations : Impurities (e.g., unreacted intermediates) may skew IC₅₀ values. Use preparative HPLC for isolation .

- Assay conditions : Buffer composition (e.g., serum proteins in cell-based assays) or temperature fluctuations alter activity. Standardize protocols across replicates .

- Structural analogs : Subtle changes (e.g., chloro vs. fluoro substituents) significantly impact target binding. Perform SAR studies with rigorously characterized analogs .

Q. What computational methods are used to predict the electronic effects of the fluorine substituent?

- DFT calculations : Assess fluorine’s electron-withdrawing effects on the aromatic ring, influencing pKa (e.g., via Gaussian or ORCA software) .

- Molecular docking : Evaluate interactions with biological targets (e.g., enzymes or receptors) using AutoDock or Schrödinger Suite. Fluorine’s van der Waals radius and electronegativity enhance binding in hydrophobic pockets .

- QSAR modeling : Correlate substituent electronic parameters (σ, Hammett constants) with activity data from analogs .

Methodological Notes

- Data interpretation : Cross-validate spectral data with synthetic intermediates to confirm regiochemistry (e.g., NOESY for spatial proximity of substituents) .

- Contradictory results : Replicate experiments using independently synthesized batches and orthogonal assays (e.g., SPR vs. fluorescence polarization for binding studies) .

- Safety and storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation. Use amber vials to limit photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.